1,2,3,4-Tetrahydronaphthalen-2-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate is a chemical compound with a molecular structure that includes a tetrahydronaphthalene ring system attached to a propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate typically involves the esterification of 1,2,3,4-tetrahydronaphthalen-2-ol with propanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ol: A precursor in the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate.
2-Aminotetralin: A compound with a similar tetrahydronaphthalene structure but with an amine group instead of an ester.
Tetralin: The parent hydrocarbon of the tetrahydronaphthalene family.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
63021-02-3 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-yl propanoate |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
KFGJDRMYIZLXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.